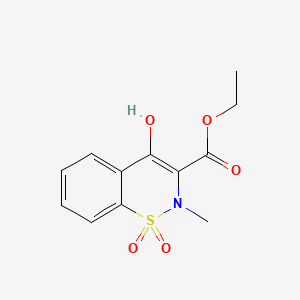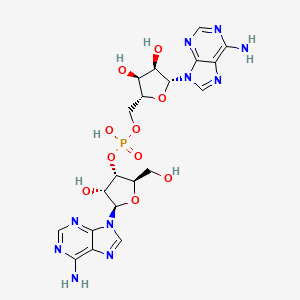
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a chemical compound known for its role as an impurity in pharmaceutical products such as piroxicam and meloxicam . It is characterized by its molecular formula C({12})H({13})NO(_{5})S and a molecular weight of 283.30 g/mol . This compound is often used in research and development within the pharmaceutical industry to ensure the purity and efficacy of related drugs.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess a range of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, and KATP channel activators .
Molecular Mechanism
It is known that 1,2,4-benzothiadiazine-1,1-dioxide derivatives can act as HCV polymerase inhibitors , suggesting potential binding interactions with biomolecules and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate under acidic conditions. The process includes cyclization and subsequent oxidation steps to form the benzothiazine ring structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are critical to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazines, which are often intermediates in the synthesis of more complex pharmaceutical compounds .
Scientific Research Applications
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is extensively used in scientific research, particularly in:
Pharmaceutical Research: As an impurity standard for piroxicam and meloxicam, it helps in the quality control and validation of these drugs.
Chemical Synthesis: It serves as an intermediate in the synthesis of various benzothiazine derivatives, which have potential therapeutic applications.
Biological Studies:
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves its interaction with biological targets such as enzymes and receptors. It is known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . This inhibition is similar to the action of nonsteroidal anti-inflammatory drugs (NSAIDs), making it a valuable compound for studying the pharmacodynamics of related drugs .
Comparison with Similar Compounds
Similar Compounds
Piroxicam: A well-known NSAID with a similar benzothiazine structure.
Meloxicam: Another NSAID that shares structural similarities and pharmacological properties.
Uniqueness
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is unique due to its specific role as an impurity in these drugs, providing insights into the purity and stability of pharmaceutical formulations . Its distinct chemical properties and reactivity also make it a valuable tool in synthetic chemistry and drug development .
Properties
CAS No. |
113913-36-3 |
|---|---|
Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.298 |
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3 |
InChI Key |
QWTNANUGXZEPFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O |
Origin of Product |
United States |
Q1: What is the role of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in the synthesis of Meloxicam?
A1: this compound serves as a crucial intermediate in the synthesis of Meloxicam []. This compound is synthesized from a starting material of saccharin sodium, which undergoes a series of reactions including ring enlargement and N-methylation. The final step involves reacting this compound with 2-amino-5-methylthiazole, resulting in the formation of Meloxicam [].
Q2: Can you describe the synthesis process of this compound in more detail?
A2: The synthesis of this compound is a multi-step process. It begins with the condensation of saccharin sodium with ethyl chloroacetate, yielding ethyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. This intermediate then undergoes a one-pot reaction involving ring enlargement and N-methylation, ultimately forming this compound []. This efficient synthetic route contributes to a 53% overall yield of Meloxicam.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile](/img/structure/B1141602.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)
![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

